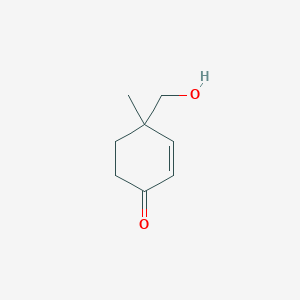![molecular formula C9H14O3 B13788541 8,8-Dimethoxy-3-oxatricyclo[3.2.1.0~2,4~]octane CAS No. 90612-59-2](/img/structure/B13788541.png)
8,8-Dimethoxy-3-oxatricyclo[3.2.1.0~2,4~]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8-Dimethoxy-3-oxatricyclo[3210~2,4~]octane is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dimethoxy-3-oxatricyclo[3.2.1.0~2,4~]octane typically involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration and Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the efficient preparation of enantiomerically pure compounds.
Industrial Production Methods: While specific industrial production methods for 8,8-Dimethoxy-3-oxatricyclo[321
Análisis De Reacciones Químicas
Types of Reactions: 8,8-Dimethoxy-3-oxatricyclo[3.2.1.0~2,4~]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
8,8-Dimethoxy-3-oxatricyclo[3.2.1.0~2,4~]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-tumor activity.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 8,8-Dimethoxy-3-oxatricyclo[3.2.1.0~2,4~]octane involves its interaction with specific molecular targets. The compound’s unique structure allows it to engage in various chemical interactions, including hydrogen bonding and van der Waals forces, which can influence its biological activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with cellular proteins and enzymes, modulating their activity.
Comparación Con Compuestos Similares
3-Oxatricyclo[3.2.1.0(2,4)]octane: Shares a similar tricyclic structure but lacks the dimethoxy groups.
8-Oxabicyclo[3.2.1]octane: Another structurally related compound with potential biological activity.
Uniqueness: 8,8-Dimethoxy-3-oxatricyclo[3.2.1.0~2,4~]octane is unique due to its dimethoxy substitution, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for studying structure-activity relationships in organic chemistry.
Propiedades
Número CAS |
90612-59-2 |
|---|---|
Fórmula molecular |
C9H14O3 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
8,8-dimethoxy-3-oxatricyclo[3.2.1.02,4]octane |
InChI |
InChI=1S/C9H14O3/c1-10-9(11-2)5-3-4-6(9)8-7(5)12-8/h5-8H,3-4H2,1-2H3 |
Clave InChI |
XMGXUDFCGKIQBW-UHFFFAOYSA-N |
SMILES canónico |
COC1(C2CCC1C3C2O3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


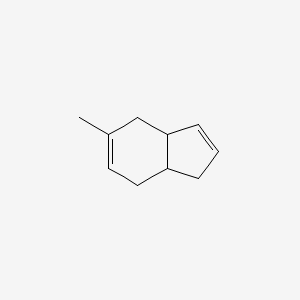
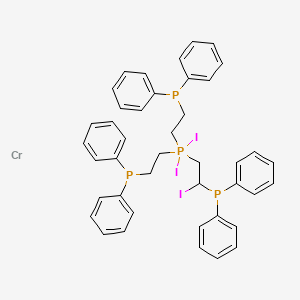
![tert-butyl N-[4-[[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]carbamate](/img/structure/B13788478.png)
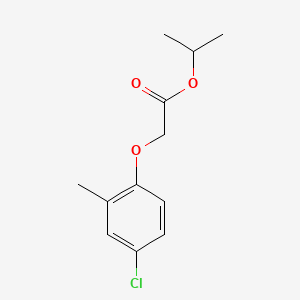

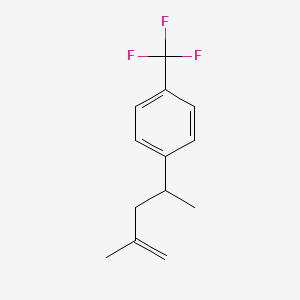
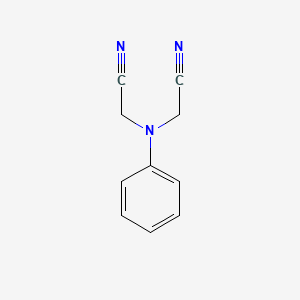

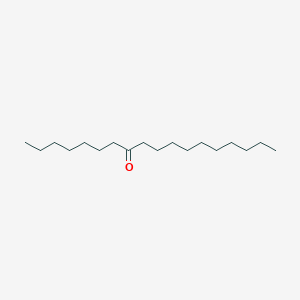

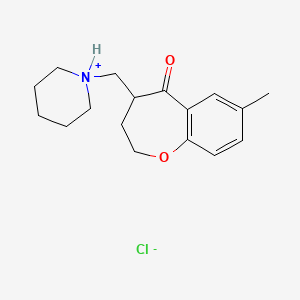
![N-Ethyl-norgranatanol-3-alpha-benzhydrylaether [German]](/img/structure/B13788532.png)

